molecular formula C8H10N2OS B13135280 2-Cyclobutylthiazole-5-carboxamide

2-Cyclobutylthiazole-5-carboxamide

Cat. No.: B13135280
M. Wt: 182.25 g/mol
InChI Key: GORHUFMCYHFLGS-UHFFFAOYSA-N
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Description

2-Cyclobutylthiazole-5-carboxamide is a heterocyclic organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylthiazole-5-carboxamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylthiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Cyclobutylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cyclooxygenase enzymes and modulating neurotransmitter synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutylthiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyclobutyl group enhances its stability and potential interactions with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-cyclobutyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C8H10N2OS/c9-7(11)6-4-10-8(12-6)5-2-1-3-5/h4-5H,1-3H2,(H2,9,11)

InChI Key

GORHUFMCYHFLGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=C(S2)C(=O)N

Origin of Product

United States

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